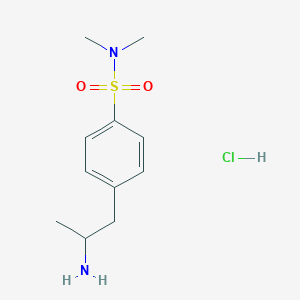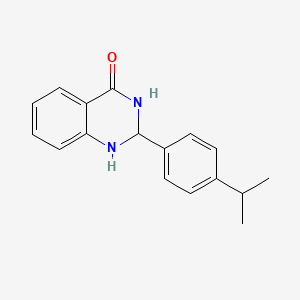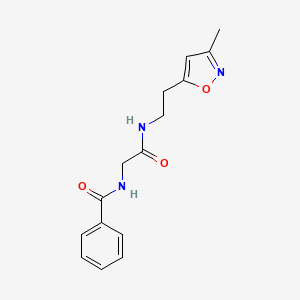
N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthetic strategies for isoxazole derivatives are based on the most recent knowledge emerging from the latest research . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .Molecular Structure Analysis
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Aminoisoxazole derivatives represent an important class of nitrogen-containing heterocycles, which find use as key intermediates in the synthesis of natural products and related compounds . The transformations of 3 (5)-aminoisoxazoles in linear and multicomponent reactions have been studied .Scientific Research Applications
Electrophysiological Activity in Cardiac Research
N-substituted benzamides, including variants like N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide, have been studied for their cardiac electrophysiological activity. This research has explored their potential as selective class III agents, which can be significant in treating arrhythmias. Compounds in this category have shown efficacy in in vitro Purkinje fiber assays, indicating their relevance in cardiac electrophysiology (Morgan et al., 1990).
Antiviral Applications
Studies have also delved into the antiviral properties of benzamide-based compounds. For instance, benzamide-based 5-aminopyrazoles and their derivatives have shown significant antiviral activities against bird flu influenza (H5N1). This indicates a potential application in combating avian influenza viruses, making these compounds relevant in antiviral drug development (Hebishy et al., 2020).
Biochemical Applications
Benzamide derivatives have been synthesized and evaluated for their potential biological applications. This includes screening against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. Such studies underscore the biochemical significance of these compounds, especially in the context of binding nucleotide protein targets, which can have implications in drug chemistry and medicinal applications (Saeed et al., 2015).
Anticancer Research
In the realm of cancer research, benzamide derivatives have been synthesized and evaluated for their anti-tumor activity. These studies focus on understanding how such compounds interact with DNA and their potential in creating targeted cancer therapies. The specificity of DNA interaction, such as alkylation at adenines in the minor groove, is a critical area of interest (Prakash et al., 1991).
Neuroleptic Activity
Research has also been conducted on the neuroleptic (antipsychotic) activity of benzamides. Studies in this domain focus on the synthesis of benzamides and their evaluation for inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research is crucial in understanding the potential of such compounds in treating psychosis (Iwanami et al., 1981).
properties
IUPAC Name |
N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDHSOFSBCYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

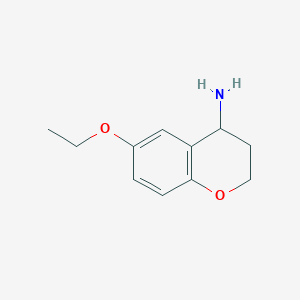
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)
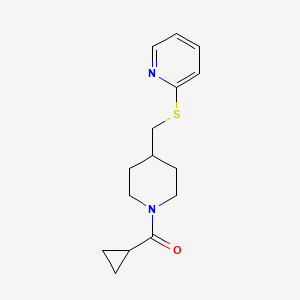
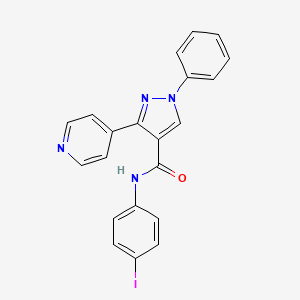
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
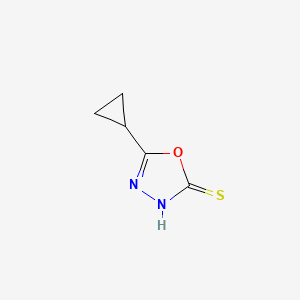

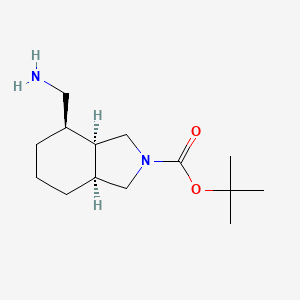
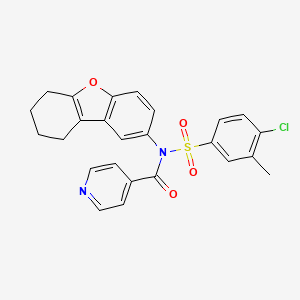
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)
